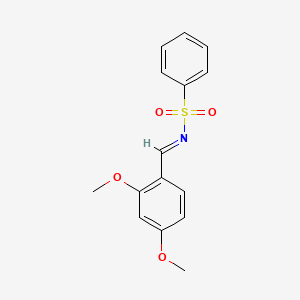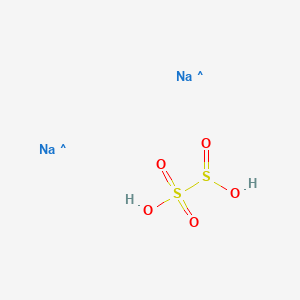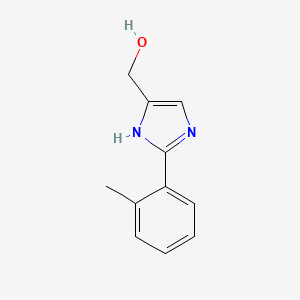![molecular formula C17H10O5 B12042802 3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione CAS No. 213481-12-0](/img/structure/B12042802.png)
3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pinacolato)diboron (BPD) is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is a valuable reagent for forming carbon-carbon bonds, making it essential in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pinacolato)diboron can be synthesized through several methods. One common approach involves the reaction of pinacol with boron trichloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron trichloride.
Industrial Production Methods
In industrial settings, bis(pinacolato)diboron is produced on a larger scale using similar synthetic routes but optimized for efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(pinacolato)diboron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in the Suzuki-Miyaura coupling, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
Bis(pinacolato)diboron has numerous applications in scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism by which bis(pinacolato)diboron exerts its effects primarily involves its role as a boron source in various chemical reactions. In the Suzuki-Miyaura coupling, for example, it forms a complex with a palladium catalyst, facilitating the transfer of the boron moiety to the organic substrate, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroxydiboron (BBA): Another boron reagent used in similar coupling reactions.
Boronic acids: These compounds are also used in Suzuki-Miyaura couplings but have different reactivity profiles.
Uniqueness
Bis(pinacolato)diboron is unique due to its stability and ease of handling compared to other boron reagents. Its pinacolato ligands provide steric protection, making it less prone to hydrolysis and oxidation, which enhances its utility in various synthetic applications.
Properties
CAS No. |
213481-12-0 |
|---|---|
Molecular Formula |
C17H10O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-phenylfuran-2,5-dione |
InChI |
InChI=1S/C17H10O5/c18-16-14(10-4-2-1-3-5-10)15(17(19)22-16)11-6-7-12-13(8-11)21-9-20-12/h1-8H,9H2 |
InChI Key |
IMHGOAWBSJVILI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)OC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


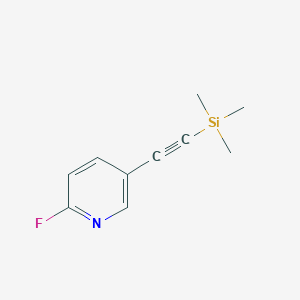
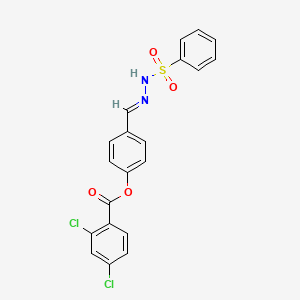
![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)
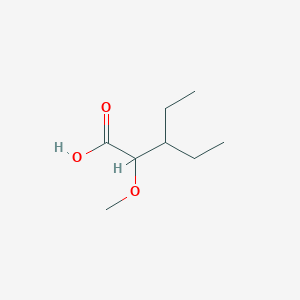
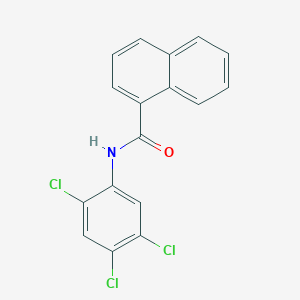
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)



![N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042747.png)

